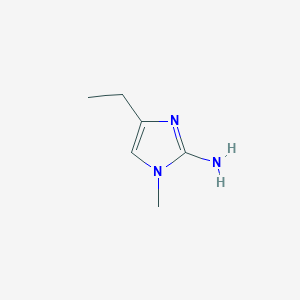

4-ethyl-1-methyl-1H-imidazol-2-amine

Vue d'ensemble

Description

4-ethyl-1-methyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-methyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazoles often involve the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-ethyl-1-methyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid, while reduction could produce this compound derivatives with altered functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds related to 4-ethyl-1-methyl-1H-imidazol-2-amine have been synthesized and tested against various bacterial strains. A study evaluated the antibacterial activity of synthesized imidazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with certain derivatives displaying lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

Anticancer Activity

The anticancer potential of imidazole derivatives is notable. In a study involving various imidazole-based compounds, one derivative exhibited significant cytotoxicity against cancer cell lines such as HepG2 (human liver cancer) and C6 (rat glioma) with IC50 values indicating effective inhibition of cell growth . The structure-activity relationship suggests that modifications to the imidazole ring can enhance biological activity.

Catalysis

Coordination Chemistry

this compound can act as a ligand in coordination complexes. Research has shown that complexes formed with transition metals exhibit unique properties beneficial for catalysis. For example, a dinuclear cadmium complex with an imidazole ligand demonstrated interesting structural characteristics and catalytic potential due to its ability to facilitate π–π interactions and stabilize metal ions .

Organocatalysis

Imidazole derivatives are also explored as organocatalysts in various organic reactions. Their basicity and nucleophilicity make them suitable for catalyzing reactions such as aldol condensations and Michael additions. The presence of the ethyl group in this compound enhances its solubility in organic solvents, making it a viable candidate for these applications.

Material Science

Polymer Chemistry

The incorporation of imidazole derivatives into polymer matrices has been investigated for enhancing material properties. For instance, polymers containing this compound show improved thermal stability and mechanical strength. This is attributed to the ability of imidazole groups to form hydrogen bonds within the polymer structure, thereby enhancing cohesion and durability .

Ion Exchange Materials

Imidazole-based compounds have been studied for their potential use in ion exchange materials due to their ability to coordinate with metal ions. The design of new ion exchange resins incorporating this compound could lead to advancements in separation technologies for environmental applications .

Table: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HepG2 | 15.67 ± 2.52 |

| Compound B | C6 | 20 ± 2.0 |

| Compound C | MCF7 | 19.33 ± 2.31 |

| Cisplatin | HepG2 | 23.0 ± 1.73 |

This table summarizes the cytotoxic effects of various compounds related to this compound against different cancer cell lines, indicating its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action for 4-ethyl-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-ethyl-1-methyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications.

Activité Biologique

4-Ethyl-1-methyl-1H-imidazol-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 142.17 g/mol. The compound features an imidazole ring, which is crucial for its biological interactions.

1. Enzyme Inhibition

Research indicates that imidazole derivatives, including this compound, can act as inhibitors of various enzymes. For instance, studies have shown that such compounds can inhibit human farnesyltransferase (hFTase), which is involved in post-translational modification of proteins critical for cell signaling and growth. The inhibition of hFTase has implications for cancer treatment, as it affects the processing of oncogenic proteins like H-Ras .

2. Antimicrobial Properties

Imidazole derivatives have demonstrated antimicrobial activities against various pathogens. The mechanism often involves disruption of microbial membrane integrity or inhibition of essential metabolic pathways . For example, certain derivatives have shown effectiveness against fungal strains by targeting ergosterol in the plasma membrane.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase enzymes. This process is critical for programmed cell death and has been linked to the compound’s ability to inhibit specific signaling pathways involved in tumor growth .

Case Study 2: Antiviral Activity

A study focused on the interaction between imidazole derivatives and HIV integrase revealed that certain compounds could disrupt the HIV integrase and LEDGF/p75 interaction, leading to significant antiviral activity. The compounds exhibited percentage inhibitions ranging from 67% to 90% against the integrase enzyme .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution properties within biological systems. However, toxicity assessments are crucial; preliminary data indicate potential skin irritation and acute toxicity if ingested . Further studies are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

4-ethyl-1-methylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-4-9(2)6(7)8-5/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUUUJLGKIVVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.